molecular formula C7H12ClNO B13448435 1-Azabicyclo[3.2.1]octan-6-one hydrochloride

1-Azabicyclo[3.2.1]octan-6-one hydrochloride

Katalognummer: B13448435
Molekulargewicht: 161.63 g/mol
InChI-Schlüssel: HIWBXCXTQPTMKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azabicyclo[321]octan-6-one hydrochloride is a nitrogen-containing heterocyclic compound It is part of the azabicyclo[321]octane family, which is known for its unique bicyclic structure

Analyse Chemischer Reaktionen

1-Azabicyclo[3.2.1]octan-6-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones, while reduction can yield alcohols .

Wirkmechanismus

The exact mechanism of action of 1-Azabicyclo[3.2.1]octan-6-one hydrochloride is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. Its structural similarity to bioactive alkaloids such as nicotine and cocaine suggests that it may interact with similar receptors and pathways in the body .

Vergleich Mit ähnlichen Verbindungen

1-Azabicyclo[3.2.1]octan-6-one hydrochloride can be compared to other similar compounds such as 2-Azabicyclo[3.2.1]octane and 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride. These compounds share the azabicyclo[3.2.1]octane core but differ in their substituents and specific chemical properties. The unique structure of this compound, particularly its hydrochloride salt form, provides additional stability and solubility, making it a valuable compound in various applications .

Conclusion

This compound is a versatile and valuable compound with significant potential in various fields. Its unique structure and chemical properties make it an important intermediate in organic synthesis and a promising candidate for drug discovery and industrial applications.

Eigenschaften

Molekularformel

C7H12ClNO

Molekulargewicht

161.63 g/mol

IUPAC-Name

1-azabicyclo[3.2.1]octan-6-one;hydrochloride

InChI

InChI=1S/C7H11NO.ClH/c9-7-5-8-3-1-2-6(7)4-8;/h6H,1-5H2;1H

InChI-Schlüssel

HIWBXCXTQPTMKI-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CN(C1)CC2=O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.